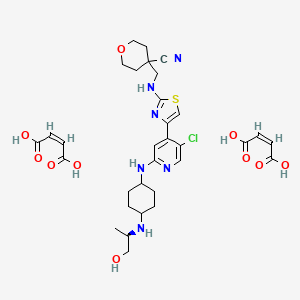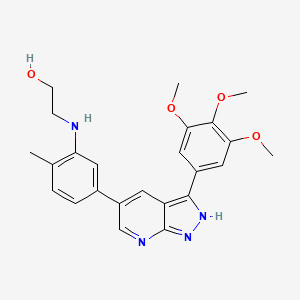![molecular formula C22H24F2N6O B15136780 1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CBP/p300 ligand 3 is a specific ligand that targets the CREB-binding protein (CBP) and p300, which are transcriptional coactivators with intrinsic acetyltransferase activity. These proteins play crucial roles in regulating gene expression, cell proliferation, differentiation, and DNA repair by acetylating histones and other proteins .
準備方法
The synthesis of CBP/p300 ligand 3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial production methods for CBP/p300 ligand 3 are designed to scale up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to monitor the purity and potency of the final product .
化学反応の分析
CBP/p300 ligand 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
CBP/p300 ligand 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the acetyltransferase activity of CBP and p300. In biology, it helps in understanding the role of these proteins in gene regulation and cell signaling pathways. In medicine, CBP/p300 ligand 3 is being investigated for its potential therapeutic applications in treating cancers and other diseases where CBP and p300 are implicated .
作用機序
The mechanism of action of CBP/p300 ligand 3 involves binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of CBP/p300 ligand 3 include the bromodomain and the histone acetyltransferase domain of CBP and p300 .
類似化合物との比較
CBP/p300 ligand 3 is unique in its high specificity and potency for targeting the bromodomain of CBP and p300. Similar compounds include other bromodomain inhibitors like GNE-781 and dCBP-1, which also target CBP and p300 but may have different binding affinities and selectivity profiles. The uniqueness of CBP/p300 ligand 3 lies in its ability to selectively inhibit CBP and p300 without affecting other bromodomain-containing proteins .
Similar Compounds
- GNE-781
- dCBP-1
- A-485
- CCS1477
These compounds share similar mechanisms of action but differ in their chemical structures and binding properties .
特性
分子式 |
C22H24F2N6O |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C22H24F2N6O/c1-13(31)29-7-5-19-18(12-29)22(27-26-19)30-6-3-4-14-8-16(15-10-25-28(2)11-15)17(21(23)24)9-20(14)30/h8-11,21H,3-7,12H2,1-2H3,(H,26,27) |
InChIキー |
BEKNUZKDQPQQNF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2)N3CCCC4=CC(=C(C=C43)C(F)F)C5=CN(N=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)



